molecular formula C34H35NO6 B1271915 Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside CAS No. 33493-71-9

Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside

Cat. No.: B1271915
CAS No.: 33493-71-9
M. Wt: 553.6 g/mol
InChI Key: GNACBNSYIVTBNV-UPYFENACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside is a useful research compound. Its molecular formula is C34H35NO6 and its molecular weight is 553.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside is involved in various biochemical reactions, primarily due to its role as a glycoside. It interacts with enzymes such as N-acetyl-beta-D-glucosaminyltransferase, which is essential for the synthesis of glycoproteins . This compound also inhibits O-linked glycosylation in a variety of cell lines, thereby affecting the glycosylation of proteins and altering their function . Additionally, it disrupts glycoprotein targeting in cells, which can influence cellular processes and signaling pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting glycosylation, which is crucial for protein folding, stability, and function . This compound also affects cell signaling pathways by altering the glycosylation of receptors and other signaling molecules . Furthermore, it impacts gene expression and cellular metabolism by modifying the glycosylation patterns of transcription factors and metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with glycosyltransferases and other enzymes involved in glycosylation . It acts as an inhibitor of O-linked glycosylation, preventing the addition of sugar moieties to proteins . This inhibition can lead to changes in protein function, stability, and localization . Additionally, it disrupts the targeting of glycoproteins to specific cellular compartments, affecting their activity and function .

Metabolic Pathways

This compound is involved in metabolic pathways related to glycosylation. It interacts with enzymes such as N-acetyl-beta-D-glucosaminyltransferase, which is crucial for the synthesis of glycoproteins . This compound can affect metabolic flux by altering the glycosylation patterns of metabolic enzymes, thereby influencing their activity and function . Additionally, it can impact metabolite levels by modifying the glycosylation of transporters and other proteins involved in metabolite transport .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-phenylmethoxy-6-(trityloxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO6/c1-24(36)35-30-32(38)31(37)29(41-33(30)39-22-25-14-6-2-7-15-25)23-40-34(26-16-8-3-9-17-26,27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-21,29-33,37-38H,22-23H2,1H3,(H,35,36)/t29-,30-,31-,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNACBNSYIVTBNV-UPYFENACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369210
Record name ST50319384
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33493-71-9
Record name ST50319384
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside
Reactant of Route 3
Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside
Reactant of Route 4
Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside
Reactant of Route 5
Reactant of Route 5
Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside
Reactant of Route 6
Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.